N-Acetyl-N-methylprop-2-enamide
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Overview
Description
N-Acetyl-N-methylprop-2-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-methylprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of ketoximes with ferrous acetate as the reducing reagent. This method offers mild reaction conditions, simple purification procedures, and high yields for a variety of N-acetyl enamides . Another method involves the direct desaturation of amides using an Fe-assisted regioselective oxidative desaturation process . Additionally, a novel one-step N-dehydrogenation of amides to enamides using LiHMDS and triflic anhydride has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of ferrous acetate and other reducing agents is preferred due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Saturated amides and amines.
Substitution products: Various N-substituted enamides and related compounds.
Scientific Research Applications
N-Acetyl-N-methylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Acetyl-N-methylprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s amide group and conjugated double bond play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in organic synthesis, the compound’s reactivity is influenced by its electrophilic and nucleophilic properties .
Comparison with Similar Compounds
N-Acetyl-N-methylprop-2-enamide can be compared with other similar compounds, such as:
N-Acetyl-N-methylprop-2-enamine: Similar structure but with an amine group instead of an amide group.
N-Methylprop-2-enamide: Lacks the acetyl group, resulting in different reactivity and properties.
N-Acetylprop-2-enamide: Lacks the methyl group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
65395-80-4 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
N-acetyl-N-methylprop-2-enamide |
InChI |
InChI=1S/C6H9NO2/c1-4-6(9)7(3)5(2)8/h4H,1H2,2-3H3 |
InChI Key |
MTPUWWVRVCPGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=O)C=C |
Origin of Product |
United States |
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